molecular formula C21H40N4O7S B124629 2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid CAS No. 151151-30-3

2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid

Cat. No. B124629
CAS RN: 151151-30-3
M. Wt: 432.6 g/mol
InChI Key: WLDVPWVIEXLOPP-UHFFFAOYSA-N
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Description

The compound is a complex peptide or protein fragment, as it contains multiple amide (peptide) bonds, which are typically found in proteins . The compound also contains an amino group and a carboxyl group, which are characteristic of amino acids .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple peptide bonds and functional groups. The presence of these groups would likely result in a highly polar molecule .


Chemical Reactions Analysis

The compound, being a peptide, would be expected to undergo reactions typical of peptides and proteins. This could include hydrolysis under acidic or basic conditions, or enzymatic degradation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its peptide nature. It would likely be solid at room temperature, soluble in water due to its polarity, and would have a specific rotation due to its chiral centers .

properties

IUPAC Name

2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N4O5S/c1-6-12(4)16(20)18(26)21-10-15(24)22-14(9-11(2)3)17(25)23-13(19(27)28)7-8-29-5/h11-14,16H,6-10,20H2,1-5H3,(H,21,26)(H,22,24)(H,23,25)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDVPWVIEXLOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408251
Record name AGN-PC-0BIRZA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid

CAS RN

151151-30-3
Record name AGN-PC-0BIRZA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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